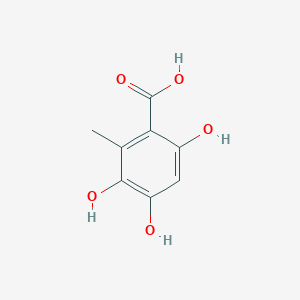

3,4,6-Trihydroxy-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

27613-31-6 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

3,4,6-trihydroxy-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8O5/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2,9-11H,1H3,(H,12,13) |

InChI Key |

NXNCXCHKAILAOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,4,6 Trihydroxy 2 Methylbenzoic Acid

Strategies for De Novo Chemical Synthesis

A de novo synthesis of 3,4,6-Trihydroxy-2-methylbenzoic acid would likely commence with a less complex, commercially available starting material, followed by a series of regioselective functionalization steps to introduce the hydroxyl and carboxyl groups at the desired positions.

Regioselective Functionalization Approaches

A potential starting material for a regioselective synthesis is 2-methylhydroquinone. This compound already possesses two of the required hydroxyl groups and the methyl substituent in the correct relative positions. The synthetic challenge then lies in the regioselective introduction of a third hydroxyl group and a carboxyl group.

One possible approach involves the following key steps:

Protection of the hydroxyl groups of 2-methylhydroquinone to prevent unwanted side reactions during subsequent functionalization steps. This can be achieved using standard protecting groups for phenols, such as methyl ethers or benzyl (B1604629) ethers.

Formylation of the protected 2-methylhydroquinone . This step introduces a carbonyl group which can later be converted to a hydroxyl group. The Vilsmeier-Haack reaction or the Gattermann reaction are potential methods for the introduction of a formyl group onto the aromatic ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Oxidation of the formyl group to a hydroxyl group . The Dakin reaction is a well-established method for the conversion of an ortho- or para-hydroxybenzaldehyde to a catechol. alfa-chemistry.comwikipedia.orgslideshare.netpharmaguideline.com This reaction typically employs hydrogen peroxide in a basic medium.

Carboxylation of the tri-substituted phenol . The introduction of the carboxylic acid group could be achieved through various methods, such as the Kolbe-Schmitt reaction or by lithiation followed by quenching with carbon dioxide. The regioselectivity of this step would be crucial.

Deprotection of the hydroxyl groups to yield the final product, this compound.

An alternative strategy could involve the Elbs persulfate oxidation of a suitably substituted cresol (B1669610) derivative to introduce a hydroxyl group para to an existing hydroxyl group. wikipedia.orgorganicreactions.org For instance, starting with a protected 2-methyl-4-hydroxyphenol derivative, Elbs oxidation could potentially introduce the third hydroxyl group at the 6-position.

Optimized Reaction Conditions and Catalyst Systems

The success of the proposed synthetic routes would heavily depend on the optimization of reaction conditions and the selection of appropriate catalyst systems for each step.

For the formylation step, the choice of Lewis acid catalyst and solvent can significantly influence the regioselectivity. In the Dakin reaction , the pH of the reaction medium is a critical parameter that affects the reaction rate and yield. wikipedia.org Modern variations of the Dakin reaction have explored milder conditions using alternative catalysts to improve efficiency. rsc.org

For the carboxylation step, if a lithiation approach is used, the choice of organolithium reagent and the reaction temperature are critical to control the regioselectivity of the deprotonation. In the case of the Kolbe-Schmitt reaction , the reaction temperature and pressure are key parameters to optimize.

The protection and deprotection steps would require careful selection of protecting groups that are stable under the conditions of the subsequent reactions but can be removed without affecting the final product.

| Step | Reaction Type | Key Reagents/Catalysts | Important Parameters |

| 1 | Protection | Methylating or benzylating agents, base | Stoichiometry, temperature |

| 2 | Formylation | Vilsmeier or Gattermann reagents | Lewis acid, solvent, temperature |

| 3 | Hydroxylation | Hydrogen peroxide, base (Dakin) | pH, temperature |

| 4 | Carboxylation | CO2, organolithium or Kolbe-Schmitt | Temperature, pressure |

| 5 | Deprotection | Cleavage reagents (e.g., BBr3, H2/Pd) | Reagent choice, reaction time |

Semisynthetic Routes from Natural Precursors

While no direct semisynthetic routes to this compound have been reported, it is conceivable to devise such pathways starting from structurally related natural phenolic acids.

Transformation of Related Phenolic Acids

A hypothetical semisynthetic route could start from a more readily available natural product like orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). The challenge would then be the regioselective introduction of a hydroxyl group at the 3-position and the removal of the hydroxyl group at the 2-position, which is a non-trivial transformation.

Another possibility could involve the modification of compounds derived from the shikimic acid pathway , which is a major route for the biosynthesis of aromatic compounds in plants and microorganisms. nih.gov However, the specific substitution pattern of the target molecule does not directly correspond to common intermediates of this pathway, making a simple conversion unlikely.

Targeted Chemical Modifications

Targeted chemical modifications of a suitable natural precursor would involve a series of protection, functional group interconversion, and deprotection steps. For example, if a precursor with a similar but not identical substitution pattern is available, selective hydroxylation, decarboxylation, or rearrangement reactions could be employed. However, achieving the desired regioselectivity in such transformations on a complex natural product scaffold can be challenging and often results in low yields.

Synthesis of Analogs and Structural Derivatives

The synthesis of analogs and structural derivatives of this compound would typically involve the chemical modification of the hydroxyl and carboxyl functional groups.

Esterification of the carboxylic acid group can be achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst. orgsyn.org This would yield a variety of ester derivatives.

Etherification of the phenolic hydroxyl groups can be accomplished using the Williamson ether synthesis, which involves reacting the corresponding phenoxide with an alkyl halide. masterorganicchemistry.com By using different alkyl halides, a range of ether derivatives can be prepared. Selective protection of the hydroxyl groups would be necessary to achieve regioselective etherification.

The synthesis of more complex derivatives could involve coupling reactions at the aromatic ring, although this would require activation of specific positions, which can be challenging on such an electron-rich system.

| Derivative Type | General Reaction | Reagents |

| Esters | Esterification | Alcohol, Acid Catalyst |

| Ethers | Williamson Ether Synthesis | Alkyl Halide, Base |

| Amides | Amidation | Amine, Coupling Agent |

Due to the lack of a well-documented synthesis for this compound, the development of both de novo and semisynthetic routes would require significant experimental investigation and optimization. The proposed strategies are based on established organic chemistry principles and provide a framework for future research in this area.

Esterification and Etherification Studies

The phenolic hydroxyl groups and the carboxylic acid group of this compound are primary targets for derivatization through esterification and etherification. These reactions are fundamental in medicinal chemistry for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Esterification:

The carboxylic acid group can be readily esterified under various conditions. Standard methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. However, for a polyhydroxy-substituted benzoic acid, protecting the phenolic hydroxyls may be necessary to avoid side reactions, such as the formation of undesired esters at the hydroxyl positions.

Alternatively, milder methods can be employed. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) allows for the esterification of the carboxylic acid under gentle conditions, minimizing the risk of side reactions with the unprotected hydroxyl groups.

The phenolic hydroxyls can also be esterified, typically through reaction with an acid chloride or anhydride (B1165640) in the presence of a base. The selective esterification of one or more hydroxyl groups can be challenging and may require the use of protecting groups or carefully controlled reaction conditions to achieve the desired regioselectivity.

Etherification:

Etherification of the phenolic hydroxyl groups is another common derivatization strategy. The Williamson ether synthesis is a classical and widely used method, involving the deprotonation of the hydroxyl groups with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which is then reacted with an alkyl halide. The reactivity of the different hydroxyl groups can vary, potentially allowing for selective etherification. For instance, the hydroxyl group at position 4, being para to the carboxylic acid, might exhibit different acidity and reactivity compared to the hydroxyls at positions 3 and 6.

Below is a table summarizing potential esterification and etherification reactions for this compound:

| Reaction Type | Reagents and Conditions | Potential Product |

| Carboxylic Acid Esterification | R-OH, H₂SO₄ (catalyst), heat | Methyl 3,4,6-trihydroxy-2-methylbenzoate |

| Phenolic Hydroxyl Esterification | (R'CO)₂O, Pyridine | 3,4,6-Triacetoxy-2-methylbenzoic acid |

| Phenolic Hydroxyl Etherification | R''-X, K₂CO₃, Acetone | 3,4,6-Trimethoxy-2-methylbenzoic acid |

Note: R, R', and R'' represent alkyl or aryl groups. The table presents hypothetical products for illustrative purposes.

Exploration of Side Chain Modifications

The methyl group at the 2-position of the aromatic ring presents an opportunity for further derivatization, which can significantly influence the molecule's steric and electronic properties.

One common approach for side-chain modification is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide), the benzylic protons of the methyl group can be substituted with a halogen, typically bromine. This benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions. For instance, it can be converted to an alcohol, ether, amine, or nitrile by reacting with appropriate nucleophiles.

Another potential modification involves the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding a phthalic acid derivative. This transformation would drastically alter the electronic properties and functionality of the parent molecule.

The following table outlines possible side-chain modifications:

| Modification Type | Reagents and Conditions | Potential Intermediate/Product |

| Halogenation | NBS, Benzoyl peroxide, CCl₄ | 2-(Bromomethyl)-3,4,6-trihydroxybenzoic acid |

| Nucleophilic Substitution | R-OH, Base (on brominated intermediate) | 2-(Alkoxymethyl)-3,4,6-trihydroxybenzoic acid |

| Oxidation | KMnO₄, NaOH, heat | 3,4,6-Trihydroxyphthalic acid |

Note: The table presents hypothetical pathways and products for illustrative purposes.

Advanced Characterization Techniques for Synthetic Products

The unambiguous characterization of newly synthesized derivatives of this compound is crucial to confirm their structure, purity, and isomeric integrity. A combination of high-resolution spectroscopic and chromatographic techniques is essential for this purpose.

High-Resolution Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules.

NMR Spectroscopy:

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For derivatives of this compound, the chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. The signals corresponding to the methyl group, and any newly introduced functional groups (e.g., ester alkyl chains, ether alkyl chains, modified side-chain protons), will provide key structural information.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents, and changes upon derivatization can be readily observed.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for establishing connectivity within the molecule, especially for complex derivatives where simple 1D spectra may be difficult to interpret.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a new molecule. Fragmentation patterns observed in the mass spectrum (e.g., using techniques like MS/MS) can provide further structural information, helping to identify different parts of the molecule.

Chromatographic Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of synthetic products and for separating isomers that may be formed during the reaction.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely used technique for purity determination. A sample is injected onto a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. The purity of the compound is assessed by the presence of a single major peak in the chromatogram. By using a diode-array detector (DAD), the UV-Vis spectrum of the peak can be obtained, which can aid in peak identification.

Isomer Separation:

The synthesis of derivatives of this compound may lead to the formation of constitutional isomers or stereoisomers. HPLC is a powerful tool for the separation of these isomers.

For constitutional isomers, such as those that might arise from incomplete or non-selective reactions, different chromatographic conditions (e.g., mobile phase composition, stationary phase) can be explored to achieve separation.

If the derivatization introduces a chiral center, a pair of enantiomers will be formed. The separation of enantiomers requires a chiral stationary phase (CSP) in HPLC. These phases are designed to have differential interactions with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

The following table provides an example of HPLC conditions that could be used for the analysis of a hypothetical derivative:

| Parameter | Condition |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: This is a general example, and method optimization would be required for specific derivatives.

Biosynthesis and Natural Occurrence of 3,4,6 Trihydroxy 2 Methylbenzoic Acid in Biological Systems

Elucidation of Biosynthetic Pathways

The biosynthesis of a substituted aromatic molecule like 3,4,6-Trihydroxy-2-methylbenzoic acid in biological systems can be plausibly attributed to two major pathways for aromatic ring formation: the shikimate pathway and the polyketide synthase (PKS) pathway. Subsequent modifications by specific enzymes are then required to achieve the final structure.

The shikimate pathway is a fundamental metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids and numerous other aromatic compounds. frontiersin.orgnih.gov It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), proceeding through several enzymatic steps to yield chorismate, a critical branch-point intermediate. frontiersin.orgnih.gov

From chorismate, various routes lead to benzoic acid derivatives. For instance, the enzyme chorismate-pyruvate lyase can convert chorismate directly to 4-hydroxybenzoic acid (p-HBA). researchgate.net The formation of this compound from a shikimate-derived precursor would necessitate a series of subsequent modifications. Starting from a basic C7 skeleton like 4-hydroxybenzoic acid, the pathway would require two additional hydroxylation events and one methylation step on the aromatic ring. While the shikimate pathway provides the core benzoic acid structure, the specific tailoring enzymes to achieve the 3,4,6-trihydroxy-2-methyl substitution pattern would be critical.

The polyketide pathway represents an alternative and highly versatile route for the biosynthesis of aromatic compounds, particularly in fungi and bacteria. nih.govwikipedia.org Polyketide synthases (PKSs) assemble polyketide chains through the sequential decarboxylative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. lbl.gov

A compelling analogue for the biosynthesis of this compound is the well-characterized formation of orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) by a Type I PKS. nih.govpnas.org In this process, one molecule of acetyl-CoA (as a starter unit) and three molecules of malonyl-CoA (as extender units) are condensed to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular aldol (B89426) condensation and aromatization to yield the orsellinic acid core. frontiersin.orgwikipedia.org

It is plausible that a similar PKS-mediated mechanism could generate a dihydroxy-methylbenzoic acid precursor. This precursor would then undergo further enzymatic hydroxylation to produce this compound. The biosynthesis of the fungal toxin oosporein (B1530899) provides a precedent for this type of sequential modification, where orsellinic acid produced by a PKS is subsequently hydroxylated by a dedicated hydroxylase enzyme. pnas.org

Regardless of the primary pathway that forms the aromatic ring, specific tailoring enzymes are essential to achieve the final structure of this compound.

Hydroxylase Activities : The introduction of hydroxyl groups onto an aromatic ring is a common biological reaction catalyzed by enzymes known as hydroxylases, which are often monooxygenases. semanticscholar.orgnih.gov Key classes of these enzymes include flavin-dependent monooxygenases and cytochrome P450 monooxygenases. researchgate.netnih.gov These enzymes are capable of regio-specific hydroxylation of various phenolic compounds and could be responsible for adding the hydroxyl groups at positions 3, 4, and 6 of the benzoic acid scaffold. pnas.org

Methylation Enzymes : The origin of the methyl group at the C-2 position is most commonly derived directly from the polyketide pathway through the incorporation of a methylmalonyl-CoA extender unit instead of malonyl-CoA, or from a propionyl-CoA starter unit. Alternatively, while less common for ring carbons, methylation can be catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases post-aromatization.

A summary of the key enzyme classes potentially involved in the biosynthesis is presented below.

| Enzyme Class | Role in Proposed Pathway | Precursors/Cofactors |

| Shikimate Pathway Enzymes | Formation of chorismate, the precursor to the C7 benzoic acid core. | PEP, E4P |

| Chorismate-Pyruvate Lyase | Conversion of chorismate to 4-hydroxybenzoic acid. | Chorismate |

| Polyketide Synthase (PKS) | Formation of a methylated and hydroxylated aromatic ring from acyl-CoA units. | Acetyl-CoA, Malonyl-CoA |

| Aromatic Hydroxylases | Addition of hydroxyl (-OH) groups to the benzoic acid ring. | O2, NAD(P)H |

| Methyltransferases | Addition of a methyl (-CH3) group (less common for ring C-methylation). | S-adenosyl-L-methionine (SAM) |

Detection and Quantification in Natural Sources

The identification of this compound in natural extracts relies on advanced analytical techniques, primarily metabolomic profiling using mass spectrometry coupled with chromatographic separation.

Comprehensive metabolomic studies of model organisms like Arabidopsis thaliana and commercially important plants like Nicotiana tabacum (tobacco) have been conducted to understand their response to various stimuli and to catalogue their secondary metabolites. nih.govfrontiersin.org These studies routinely identify a wide array of phenolic compounds, including derivatives of benzoic acid and cinnamic acid, which are synthesized primarily through the shikimate and phenylpropanoid pathways. nih.govacs.org

In tobacco, numerous phenolic acids such as gallic acid, protocatechuic acid, and 2,3-dihydroxybenzoic acid have been identified. nih.gov Similarly, metabolome analysis of Arabidopsis thaliana roots has revealed significant changes in phenolic compounds, including coumarins, in response to environmental stress. nih.govpsu.edu However, despite these extensive profiling efforts, this compound has not been reported as a specifically identified or quantified metabolite in the available literature for either Arabidopsis thaliana or Nicotiana tabacum. The presence of structurally related compounds suggests that the fundamental enzymatic machinery for producing substituted benzoic acids exists within these plants. researchgate.net

| Compound Class | Specific Examples Identified | Plant Source(s) |

| Hydroxybenzoic Acids | Gallic acid, Protocatechuic acid, 2,3-dihydroxybenzoic acid | Nicotiana tabacum nih.gov |

| Hydroxycinnamic Acids | Caffeic acid, Ferulic acid, Sinapic acid | Nicotiana tabacum nih.gov |

| Coumarins | Scopoletin, Scopolin | Arabidopsis thaliana nih.govpsu.edu |

Fungi, particularly filamentous fungi from genera such as Aspergillus and Penicillium, are prolific producers of a vast array of secondary metabolites, including a diversity of organic acids and polyketides. d-nb.infonih.gov Fermentation processes are often used to produce these compounds on a larger scale. nih.gov The structural motif of this compound is highly characteristic of a fungal polyketide-derived metabolite. As previously noted, orsellinic acid is a classic example of a fungal PKS product. nih.govnih.gov Microbial transformations within fermentation broths can further modify these initial products, leading to a wide range of hydroxylated and methylated derivatives. researchgate.net

While direct isolation of this compound from a specific fungal strain is not prominently documented in the surveyed literature, its close isomer, 2,4,6-trihydroxybenzoic acid, has been identified as a fungal metabolite. ebi.ac.ukhmdb.ca The enzymatic pathways present in fungi for hydroxylation and for building complex aromatic structures via the PKS pathway strongly suggest that microbes are a probable natural source for compounds like this compound.

| Compound | Microbial Source Example | Biosynthetic Origin |

| Orsellinic acid | Beauveria bassiana pnas.org | Polyketide |

| Oosporein | Beauveria bassiana pnas.org | Polyketide (derived from Orsellinic acid) |

| Benzoic acid | Lactobacillus casei, Streptococcus thermophilus nih.gov | Amino acid degradation, etc. |

| 2,4,6-Trihydroxybenzoic acid | Identified as a fungal metabolite ebi.ac.uk | Likely Polyketide |

Regulation of Biosynthesis in Producing Organisms

Due to the lack of information on the biosynthesis of this compound, there is currently no available data on the regulation of its production in any organism.

There are no published studies that identify or analyze the biosynthetic gene clusters responsible for the production of this compound. Consequently, no genetic or transcriptomic data for this specific compound is available. While research exists on the genetic basis for the biosynthesis of other benzoic acid derivatives, this information cannot be extrapolated to this compound without direct experimental evidence.

No research has been found that investigates the influence of environmental or developmental factors on the production of this compound. Studies on other phenolic compounds in various organisms have shown that factors such as light, temperature, nutrient availability, and developmental stage can influence their biosynthesis, but no such data exists specifically for this compound.

Mechanistic Investigations of Biological Activities of 3,4,6 Trihydroxy 2 Methylbenzoic Acid and Its Analogs

Molecular Target Identification and Validation

There is no available scientific literature that has identified and validated specific molecular targets for 3,4,6-Trihydroxy-2-methylbenzoic acid.

Receptor Binding and Ligand-Protein Interaction Profiling

Currently, there are no published studies detailing the receptor binding profile or specific ligand-protein interactions of this compound. The interactions of phenolic compounds with proteins are generally governed by forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For instance, studies on other hydroxybenzoic acids, like 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid, have shown that they can interact with human serum albumin, a common protein in blood plasma. These interactions are often spontaneous, with hydrogen bonds and van der Waals forces playing a significant role. However, without specific studies, the binding partners and the nature of these interactions for this compound remain unknown.

Enzyme Kinetic Studies (e.g., inhibition of specific metabolic enzymes)

No enzyme kinetic studies have been published for this compound. Research on analogous compounds offers some insight into potential activities. For example, a study on various benzoic acid derivatives found that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor of α-amylase, a key enzyme in carbohydrate digestion, with an IC50 value of 17.30 ± 0.73 mM. mdpi.com The number and position of hydroxyl groups on the benzoic acid ring were found to be critical for the inhibitory activity. mdpi.com Another related compound, 2,4,6-trihydroxybenzoic acid, has been identified as an inhibitor of cyclin-dependent kinases (CDKs), suggesting a potential role in cell cycle regulation. nih.gov It is plausible that this compound could also exhibit inhibitory effects on various enzymes, but this requires experimental verification.

Cellular Pathway Modulation (e.g., signal transduction, gene expression)

There is no information available regarding the modulation of cellular pathways by this compound.

Cellular and Subcellular Mechanistic Studies

Specific cellular and subcellular mechanistic studies for this compound are not available in the current scientific literature.

Impact on Cellular Processes (e.g., proliferation, differentiation)

The impact of this compound on cellular processes such as proliferation and differentiation has not been investigated. As a reference, 2,4,6-trihydroxybenzoic acid has been shown to inhibit the proliferation of cancer cells. nih.gov This anti-proliferative effect was linked to its ability to inhibit CDKs and induce the expression of CDK inhibitory proteins p21Cip1 and p27Kip1. nih.gov Whether this compound possesses similar activities is yet to be determined.

Interactions with Cellular Macromolecules (e.g., DNA, RNA, lipids)

There are no studies documenting the direct interactions of this compound with cellular macromolecules like DNA, RNA, or lipids.

Biotransformation and Metabolism in Model Systems

The metabolic fate of this compound, a methylated trihydroxybenzoic acid, has not been extensively studied directly. However, insights into its biotransformation can be gleaned from research on structurally similar compounds, including other phenolic acids and their derivatives. These studies in microbial and animal models help to predict the likely metabolic pathways, including degradation and conjugation reactions.

Microbial Transformation and Degradation Pathways

Microorganisms play a crucial role in the degradation of aromatic compounds in the environment. The microbial metabolism of phenolic compounds, such as hydroxybenzoic acids, typically involves a series of enzymatic reactions that modify the aromatic ring, leading to its eventual cleavage and utilization by the microorganism for energy and growth.

General Principles of Microbial Degradation of Phenolic Acids:

The microbial degradation of phenolic compounds, particularly under anaerobic conditions, is a well-documented process. Key reactions include hydroxylation, carboxylation, decarboxylation, and demethylation. For instance, the anaerobic degradation of various phenolic compounds, including cresols (methylphenols), has been observed in sludge. While p-cresol (B1678582) and m-cresol (B1676322) are degraded, o-cresol (B1677501) can be more persistent. The degradation of methoxyphenols involves their transformation to corresponding dihydroxybenzene compounds, which are then mineralized.

A significant finding in the anaerobic metabolism of m-cresol by a methanogenic consortium is the formation of 4-hydroxy-2-methylbenzoic acid. This transformation involves the carboxylation of m-cresol, indicating a microbial pathway for the synthesis of a compound with a similar substitution pattern to this compound. This suggests that microbial systems possess the enzymatic machinery to add carboxyl groups to phenolic rings, a key step in the transformation of such compounds.

Predicted Microbial Degradation Pathway for this compound:

Based on the known microbial metabolic pathways for related compounds, a putative degradation pathway for this compound can be proposed. The initial steps are likely to involve modifications of the substituent groups on the benzene (B151609) ring.

One probable initial reaction is decarboxylation , a common step in the metabolism of phenolic acids. This would lead to the formation of 2-methyl-1,3,5-benzenetriol. Another possibility is demethylation , which would yield 3,4,6-trihydroxybenzoic acid. Subsequent steps would likely involve dihydroxylation of the ring, making it susceptible to ring cleavage by dioxygenase enzymes. The resulting aliphatic acids would then be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle.

The table below summarizes the microbial transformation of various phenolic compounds, providing a basis for understanding the potential fate of this compound in microbial systems.

| Compound | Microorganism/System | Transformation/Metabolites |

| m-Cresol | Methanogenic consortium | 4-Hydroxy-2-methylbenzoic acid, 2-Methylbenzoic acid |

| p-Cresol | Anaerobic sludge | Mineralization |

| o-Methoxyphenol | Anaerobic sludge | Dihydroxybenzene compounds, Mineralization |

| m-Methoxyphenol | Anaerobic sludge | Dihydroxybenzene compounds, Mineralization |

| p-Methoxyphenol | Anaerobic sludge | Dihydroxybenzene compounds, Mineralization |

| Orsellinic Acid | Fungi (e.g., Aspergillus nidulans) | Involved in the biosynthesis of various meroterpenoids |

In Vitro and In Vivo Metabolic Fate Studies in Animal Models

The metabolism of xenobiotics, including phenolic compounds, in animal models typically involves two main phases. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, demethylation), while Phase II reactions involve conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

Metabolism of Structurally Related Compounds in Animal Models:

Studies on the metabolic fate of gallic acid (3,4,5-trihydroxybenzoic acid) in rats provide a valuable model for predicting the metabolism of this compound. When administered to rats, gallic acid is primarily metabolized through O-methylation and decarboxylation. researchgate.net The major urinary metabolite is 4-O-methyl gallic acid, indicating that catechol-O-methyltransferase (COMT) plays a significant role. researchgate.net Decarboxylation of gallic acid to pyrogallol (B1678534) has also been observed. researchgate.net

Similarly, the metabolism of sinapic acid in rats involves modifications of the side chain and the aromatic ring, leading to the excretion of several metabolites, including 3-hydroxy-5-methoxyphenylpropionic acid and dihydrosinapic acid. nih.gov This demonstrates the capacity of mammalian systems to extensively metabolize phenolic acids.

Predicted In Vitro and In Vivo Metabolic Fate of this compound:

Based on the metabolism of analogous compounds, the in vitro and in vivo metabolism of this compound in animal models is expected to proceed through several key pathways.

In Vitro Metabolism (e.g., Liver Microsomes):

Liver microsomes are a common in vitro tool for studying Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. For this compound, potential microsomal reactions could include:

Oxidation of the methyl group: This would lead to the formation of a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.

Aromatic hydroxylation: Although the ring is already heavily hydroxylated, further hydroxylation might be possible, though likely a minor pathway.

In Vivo Metabolism:

Following administration to an animal model, this compound would likely undergo both Phase I and Phase II metabolism.

Phase I Metabolism: Similar to the in vitro predictions, oxidation of the methyl group is a plausible reaction. Demethylation is also a possibility, although less is known about the specific enzymes that would catalyze this for a nuclear methyl group on a benzoic acid.

Phase II Metabolism: The hydroxyl groups of this compound are prime targets for conjugation reactions. The primary metabolic fate is expected to be the formation of glucuronide and sulfate (B86663) conjugates . Methylation of one or more of the hydroxyl groups by COMT is also a highly probable metabolic step, similar to what is observed with gallic acid.

The following table summarizes the known metabolic fates of related phenolic acids in animal models, which can be used to infer the likely metabolites of this compound.

| Compound | Animal Model | Major Metabolites | Metabolic Pathways |

| Gallic Acid | Rat | 4-O-Methyl gallic acid, Pyrogallol | O-Methylation, Decarboxylation |

| Sinapic Acid | Rat | 3-Hydroxy-5-methoxyphenylpropionic acid, Dihydrosinapic acid, 3-Hydroxy-5-methoxycinnamic acid | Side-chain reduction, Demethylation, Hydroxylation |

| Malaxinic Acid | Rat | Malaxinic acid aglycone, Glucuronide and sulfate conjugates of the aglycone | Deglycosylation, Glucuronidation, Sulfation |

Structure Activity Relationship Sar Studies of 3,4,6 Trihydroxy 2 Methylbenzoic Acid Derivatives

Influence of Hydroxyl Group Number and Regiochemistry on Biological Activity

The number and position of hydroxyl (-OH) groups on the benzoic acid ring are critical determinants of biological activity. Generally, an increased number of hydroxyl groups correlates with higher antioxidant activity. nih.govmdpi.com This is attributed to the enhanced capacity for hydrogen donation, which is a primary mechanism for neutralizing free radicals.

The specific placement (regiochemistry) of these hydroxyl groups also significantly impacts the molecule's efficacy. For instance, in dihydroxybenzoic acids, the antioxidant potency can be governed by different mechanisms depending on the hydroxyl group arrangement. nih.gov Studies on anthocyanidins, which share phenolic hydroxyl groups, have shown that the presence of hydroxyl groups at the 3' and 4' positions is crucial for their antioxidant capacity. nih.gov The substitution of a hydroxyl group with a methoxy (B1213986) group has been observed to decrease antioxidant activity. nih.gov

In the context of enzyme inhibition, the hydroxyl groups of 2-hydroxybenzoic acid derivatives have been shown to form essential hydrogen bonds with amino acid residues in the active site of enzymes like SIRT5, such as Val221. nih.gov Research on 3-Nitro-2,4,6-trihydroxybenzamide derivatives in photosynthetic electron transport inhibition highlights that the presence of hydroxyl groups is a most relevant molecular property for their inhibitory efficiency. nih.govresearchgate.net

Table 1: Influence of Hydroxyl Group Substitution on Biological Activity

| Compound Class | Key SAR Finding | Biological Activity |

| Anthocyanidins | More -OH groups on the B ring increases activity. nih.gov | Antioxidant |

| Dihydroxybenzoic Acids | Regiochemistry determines the primary antioxidant mechanism (metal chelation vs. radical scavenging). nih.gov | Antioxidant |

| 2-Hydroxybenzoic Acid Derivatives | -OH group forms H-bond with Val221 in the SIRT5 active site. nih.gov | SIRT5 Inhibition |

| 3-Nitro-2,4,6-trihydroxybenzamide Derivatives | Presence of -OH groups is a key determinant of inhibitory efficiency. nih.govresearchgate.net | Photosynthetic Electron Transport Inhibition |

Impact of Methyl Substitution on Pharmacological and Biochemical Profiles

The introduction of a methyl (-CH3) group to the benzoic acid scaffold can profoundly alter its pharmacokinetic and pharmacodynamic properties. Methylation can influence a molecule's metabolic stability, permeability, and interaction with biological targets.

Studies on N-sulfonylhydrazones have demonstrated that N-methylation can enhance recognition by cytochrome P450 (CYP) enzymes, leading to altered metabolic pathways. nih.gov This methylation can also provide a protective effect against acid hydrolysis and promote penetration across the blood-brain barrier. nih.gov In the context of 3,4,6-Trihydroxy-2-methylbenzoic acid, the methyl group at the 2-position likely influences the molecule's conformation and lipophilicity. This can affect how the molecule orients itself within a receptor's binding pocket and its ability to cross cell membranes. The methyl group's steric hindrance can also influence the reactivity of the adjacent hydroxyl and carboxyl groups.

Role of the Carboxyl Group and its Derivatives in Mechanistic Interactions

The carboxyl (-COOH) group is a fundamental feature of benzoic acid derivatives and plays a multifaceted role in their biological activity. Its ability to ionize at physiological pH significantly impacts the molecule's water solubility and its capacity to act as a hydrogen bond donor or acceptor. researchgate.netwiley-vch.deresearchgate.net These interactions are often critical for the binding of the molecule to its biological target.

For example, in the case of o-dihydroxybenzoic acids, the presence and location of the carboxyl group can significantly affect antioxidant activity. nih.gov The formation of a salicylic (B10762653) group (an ortho-hydroxyl benzoic acid) can induce high efficiency in protecting against oxidative stress. nih.gov In studies of SIRT5 inhibitors, the carboxylate group of 2-hydroxybenzoic acid derivatives forms crucial electrostatic interactions and hydrogen bonds with key residues like Arg105 and Tyr102 in the enzyme's binding pocket. nih.gov

Derivatization of the carboxyl group into esters or amides can modulate the compound's properties. Amides, being relatively stable and neutral, can provide a three-dimensional scaffold necessary for optimal binding to a target enzyme. wiley-vch.de Such modifications are a common strategy in drug design to improve a compound's pharmacokinetic profile.

Table 2: Role of the Carboxyl Group in Biological Interactions

| Compound Class | Carboxyl Group Interaction | Biological Target/Effect |

| o-Dihydroxybenzoic Acids | Influences antioxidant mechanism. nih.gov | Oxidative Stress Protection |

| 2-Hydroxybenzoic Acid Derivatives | Forms electrostatic interactions and H-bonds with Arg105 and Tyr102. nih.gov | SIRT5 Inhibition |

| General Benzoic Acid Derivatives | Enhances water solubility and acts as H-bond donor/acceptor. researchgate.netwiley-vch.deresearchgate.net | Target Binding |

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for elucidating the SAR of this compound and its derivatives, providing insights that guide the synthesis and evaluation of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method helps to understand the binding mode and affinity of benzoic acid derivatives to their targets. For instance, docking studies have been used to investigate the interactions of hydroxybenzoic acids with enzymes like snake venom metalloproteinase (SVMP) and phospholipase A2 (SVPLA2), revealing key hydrogen bonding and hydrophobic interactions. mdpi.com Similarly, docking has been employed to identify potential benzoic acid derivative inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net These studies can provide a rationale for observed biological activities and guide the design of more potent analogs.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.gov This method can be used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. nih.govnih.gov By simulating the movement of atoms over a period of time, MD can reveal the durability of key interactions, such as hydrogen bonds, and provide a more accurate estimation of binding free energies. This information is crucial for confirming the binding mode and for refining the design of new derivatives with improved stability and affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors that quantify various physicochemical properties of the molecules. For example, a QSAR study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives identified that the count of hydroxyl and nitro groups were the most relevant molecular properties for their photosynthetic inhibitory activity. nih.gov QSAR models serve as a valuable tool for prioritizing the synthesis of new derivatives with the highest predicted potency.

Advanced Analytical Methodologies for 3,4,6 Trihydroxy 2 Methylbenzoic Acid Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are indispensable for the separation and quantitative analysis of 3,4,6-Trihydroxy-2-methylbenzoic acid from complex matrices. The development of robust and sensitive methods is crucial for accurate research findings.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of phenolic compounds like this compound. The development of an effective HPLC method involves the systematic optimization of several key parameters to achieve optimal separation and detection.

A typical starting point for method development would involve a reversed-phase approach, utilizing a C18 column. The mobile phase composition, a critical factor, would likely consist of a gradient elution using an acidified aqueous solvent (e.g., with formic or acetic acid to suppress ionization of the carboxylic acid and phenolic groups) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient would be programmed to gradually increase the organic solvent concentration to ensure the elution of the compound of interest with good peak shape and resolution from potential impurities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The selection of the detection wavelength is based on the UV absorbance maxima of this compound, which is predicted to be in the range of 270-280 nm, characteristic of hydroxylated benzoic acid derivatives.

Validation of the developed HPLC method would be essential and would include parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability of the quantitative data obtained.

Table 1: Illustrative HPLC Method Parameters for Analysis of Hydroxylated Benzoic Acids

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD at 275 nm |

Note: This table represents a typical starting point for method development and would require optimization for this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

For the detection and quantification of this compound at trace levels, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the methodology of choice. The use of sub-2 µm particle size columns in UPLC allows for faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.

When coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF), this technique provides exceptional selectivity and sensitivity. For quantitative analysis, a QqQ instrument operating in Multiple Reaction Monitoring (MRM) mode would be employed. This involves monitoring a specific precursor-to-product ion transition for this compound, which significantly reduces background noise and enhances the signal-to-noise ratio. The precursor ion would be the deprotonated molecule [M-H]⁻ in negative ionization mode, and the product ions would be generated through collision-induced dissociation (CID).

Table 2: Hypothetical UPLC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z (calculated for C₈H₈O₅) |

| Product Ion 1 | m/z (fragment) |

| Product Ion 2 | m/z (fragment) |

| Collision Energy | Optimized for maximum product ion intensity |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Note: The specific m/z values and collision energies would need to be determined experimentally.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous identification and structural confirmation of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A suite of NMR experiments would be required to fully characterize this compound.

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their coupling patterns. For this compound, one would expect to see signals for the aromatic proton, the methyl protons, and the hydroxyl and carboxylic acid protons (which may be broad or exchangeable depending on the solvent).

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is essential for piecing together the molecular structure, for instance, by connecting the methyl group and the aromatic ring to the correct positions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition and thus the molecular formula of this compound. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low ppm range. The experimentally determined exact mass would be compared to the theoretical exact mass of the proposed formula (C₈H₈O₅) to confirm its identity.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (a broad band typically in the region of 3500-2500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1680 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds. For this molecule, it would provide strong signals for the aromatic ring vibrations and the C-C backbone, which might be weak in the FT-IR spectrum.

By combining these advanced analytical methodologies, a comprehensive and scientifically robust characterization of this compound can be achieved, providing a solid foundation for further research into its chemical and biological properties.

X-ray Crystallography for Solid-State Structural Analysis and Co-crystal Studies

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystalline material. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally similar compounds, such as gallic acid (3,4,5-trihydroxybenzoic acid), provides a clear example of the detailed structural insights that can be obtained. nih.govacs.org For instance, the crystal structure of anhydrous gallic acid reveals an essentially planar molecule where the carboxyl group forms centrosymmetric hydrogen-bonded dimers with a neighboring molecule, and the phenolic hydroxyl groups engage in an extensive three-dimensional network of hydrogen bonds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 25.690 (4) |

| b (Å) | 4.8946 (5) |

| c (Å) | 11.097 (2) |

| β (°) | 105.746 (6) |

| Volume (ų) | 1343.0 (4) |

| Z (formula units/cell) | 8 |

Beyond the analysis of a single compound, X-ray crystallography is crucial for the study of co-crystals. Co-crystals are multi-component crystalline materials where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable co-formers. chromatographytoday.com The formation of co-crystals through crystal engineering is an established strategy to tailor and improve the physicochemical properties of a substance—such as solubility, dissolution rate, and stability—without altering its intrinsic molecular structure. nih.govacs.org

The study of co-crystals involving hydroxybenzoic acids is an active area of research. researchgate.netresearchgate.net The process involves selecting appropriate co-formers that can establish robust intermolecular interactions, most commonly hydrogen bonds, with the target molecule. researchgate.net For a compound like this compound, the carboxylic acid and multiple hydroxyl groups provide excellent hydrogen bond donor and acceptor sites for forming supramolecular synthons with suitable co-formers, such as substituted pyridines or other organic acids. mdpi.comrsc.org The formation of these co-crystals can be achieved through various methods, including solvent evaporation, liquid-assisted grinding, and slurry conversion crystallization. researchgate.netrsc.org Subsequent analysis by single-crystal X-ray diffraction is essential to confirm the formation of a true co-crystal, determine its stoichiometry, and elucidate the specific hydrogen-bonding networks and packing arrangements that define its structure. acs.orgresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are indispensable tools for the identification and quantification of specific compounds within complex matrices. chromatographytoday.comnih.gov For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed hyphenated methods. mdpi.comajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. asdlib.org It is particularly well-suited for the analysis of phenolic acids directly from solutions with minimal sample preparation. mdpi.com A typical LC-MS method for analyzing hydroxybenzoic acids involves reversed-phase chromatography, often using a C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.commdpi.com The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol. mdpi.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source for polyphenols, as it is a soft ionization technique that typically generates the deprotonated molecular ion [M-H]⁻ in negative ion mode, which is ideal for acidic compounds. mdpi.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions, providing a high degree of specificity. vu.edu.auacgpubs.org This technique allows for both the qualitative identification and precise quantification of this compound in complex samples such as plant extracts or biological fluids. nih.govresearchgate.net

| Parameter | Typical Setting/Value |

|---|---|

| Chromatography Column | Reversed-Phase C18 or Phenyl Hydride mdpi.commtc-usa.com |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol mdpi.comvu.edu.au |

| Elution Mode | Gradient mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) mdpi.com |

| Ionization Mode | Negative [M-H]⁻ mdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification vu.edu.au |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional chromatographic resolution but is limited to the analysis of thermally stable and volatile compounds. ajpaonline.comnih.gov Molecules like this compound, with multiple polar hydroxyl and carboxylic acid groups, are not sufficiently volatile for direct GC analysis. nih.gov Therefore, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile analogues. nih.gov

The most common method for this purpose is silylation, which involves replacing the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.govunina.it The resulting TMS-derivatized compound is significantly more volatile and can be readily analyzed by GC-MS. researchgate.net Once separated on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). nih.gov The EI process generates a reproducible fragmentation pattern, or mass spectrum, that serves as a chemical "fingerprint" for identification by comparison to spectral libraries. brjac.com.br GC-MS provides excellent sensitivity and is a robust method for the quantitative analysis of derivatized this compound. researchgate.net

| Step | Description |

|---|---|

| Sample Preparation | Extraction of the analyte from the matrix followed by drying to remove all water. unina.it |

| Derivatization (Silylation) | The dried extract is reacted with a silylating agent (e.g., BSTFA, MSTFA) in an aprotic solvent, often with heating, to form the TMS derivative. nih.govunina.it |

| GC Separation | The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). unina.it |

| MS Detection | Separated components are ionized (typically by Electron Impact) and detected by the mass spectrometer, generating a mass spectrum for identification and quantification. nih.govbrjac.com.br |

Ecological and Environmental Relevance of 3,4,6 Trihydroxy 2 Methylbenzoic Acid

Role in Plant Allelopathy and Defense Mechanisms

Phenolic compounds are well-established as key players in plant defense and allelopathy—the chemical inhibition of one plant by another. lodz.pldntb.gov.ua Benzoic acid and its derivatives, released from plants through root exudates, decomposition of residues, or volatilization, can significantly impact neighboring plants. sinica.edu.twresearchgate.net

Allelopathic Effects: Allelopathy is a chemical interaction between plants, where compounds produced by one plant affect the growth and development of others. dntb.gov.ua Substituted benzoic acids have been shown to interfere with various physiological processes in receiving plants. For instance, para-hydroxybenzoic acid (pHBA) can disrupt the water balance in soybean seedlings, leading to reduced growth. sinica.edu.tw The phytotoxic effects of these compounds often involve inhibiting germination, reducing root and shoot growth, and interfering with nutrient uptake. nih.govpsu.edu The presence of multiple hydroxyl groups on the benzene (B151609) ring, as in 3,4,6-Trihydroxy-2-methylbenzoic acid, generally influences the compound's reactivity and biological activity. Studies on various hydroxybenzoic acids have shown that the number and position of hydroxyl groups can alter their antialgal and phytotoxic potency. semanticscholar.org

Table 1: Documented Allelopathic Effects of Related Benzoic Acid Derivatives

| Compound | Effect | Target Species | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | Reduced seedling growth, interference with water balance | Soybean | sinica.edu.tw |

| Ferulic acid & p-Hydroxybenzoic acid | Inhibition of photosynthetic machinery | Rumex acetosa | nih.gov |

| Benzoic acid | Reduced tissue resistance, decreased photosynthesis | Faba bean | researchgate.net |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Growth inhibition | Microcystis aeruginosa | semanticscholar.org |

Interactions with Soil Microorganisms and Nutrient Cycling

Phenolic acids released into the soil create a complex web of interactions that can significantly alter the microbial community and the cycling of essential nutrients.

Influence on Soil Microorganisms: The introduction of hydroxybenzoic acids into the soil can have varied effects on microbial populations. mdpi.com Some microorganisms can utilize these compounds as a carbon source, while for others, they are inhibitory. bioone.org For example, the addition of p-hydroxybenzoic acid to soil has been shown to cause shifts in both bacterial and fungal community structures. tandfonline.comnih.gov In some cases, it can lead to a decrease in bacterial diversity while increasing fungal diversity, potentially because fungi are more adept at degrading complex aromatic compounds. nih.gov Studies on cucumber plants have shown that p-hydroxybenzoic acid can increase the abundance of the pathogenic fungus Fusarium while altering its community structure. bioone.orgcdnsciencepub.com These shifts in the microbiome can have cascading effects on soil health and plant well-being.

Impact on Nutrient Cycling: Phenolic compounds can influence the availability of key nutrients in the soil, particularly nitrogen. researchgate.net By inhibiting the activity of specific microbial groups, these compounds can slow down crucial processes in the nitrogen cycle. Research has shown that phenolic acids like ferulic acid and p-hydroxybenzoic acid can inhibit ammonifiers, nitrifiers, and denitrifiers. researchgate.net This inhibition leads to a reduction in the concentrations of plant-available nitrogen forms such as ammonium (B1175870) (NH₄⁺-N) and nitrate (B79036) (NO₃⁻-N). researchgate.net These compounds can also decrease the activity of soil enzymes like urease and protease, which are vital for the mineralization of organic nitrogen. researchgate.net This reduction in nutrient availability can be a significant factor in the allelopathic suppression of competing plants.

Chelation Properties and Environmental Fate of Metal Complexes

The presence of multiple hydroxyl groups and a carboxyl group gives trihydroxybenzoic acids strong metal-chelating properties. mdpi.com

Chelation Properties: Chelation is a process where a molecule, the chelating agent, forms multiple bonds with a single central metal ion. Gallic acid (3,4,5-trihydroxybenzoic acid), a close structural relative of the target compound, is a well-known chelating agent. researchgate.netiaea.org Similarly, 2,4,6-trihydroxybenzoic acid has been shown to form stable complexes with a variety of metal ions. iucr.orgnih.gov The carboxylate group and the adjacent hydroxyl groups can bind to metal ions, forming stable ring-like structures. iucr.orgmdpi.com This ability to chelate metals is significant in several contexts. In plants, it can be a mechanism for tolerating toxic heavy metals by sequestering them into less harmful forms. lodz.plnih.gov

Environmental Fate of Metal Complexes: The formation of metal-phenolic complexes influences the mobility and bioavailability of metals in the environment. nih.gov By binding to metals in the soil, these phenolic compounds can either increase their solubility, making them more available for plant uptake (and potentially more mobile in the environment), or decrease their bioavailability by forming insoluble complexes that precipitate out of the solution. The ultimate fate of these complexes depends on various environmental factors, including soil pH, the presence of other organic matter, and microbial activity. The degradation of the organic ligand by soil microbes will eventually release the metal ion back into the environment. The stability of these metal-phenolic networks makes them a subject of interest for applications in designing adsorbents for environmental remediation. mdpi.com

Occurrence in Natural Ecosystems and Contribution to Biogeochemical Processes

Natural Occurrence: Various hydroxy- and polyhydroxybenzoic acids are common secondary metabolites in the plant kingdom. nih.gov Gallic acid, for instance, is found in a wide variety of plants, including grapes, guava, and witch-hazel. nih.govtaylorandfrancis.comnih.gov Other derivatives like protocatechuic acid and 4-hydroxybenzoic acid are also found in numerous plant species. nih.gov Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is found in lichens and fungi. nih.govmdpi.com These compounds are not confined to plants; they are also produced by fungi and bacteria. nih.gov Given this distribution, it is plausible that this compound is synthesized by certain plants or microorganisms, contributing to the pool of phenolic compounds in various ecosystems.

Q & A

Q. Key Parameters :

| Parameter | Condition |

|---|---|

| Reaction Temperature | 45–60°C (for selective coupling) |

| Catalysts | H₂SO₄ (for hydrolysis) |

| Solvent System | Ethanol/water (1:1) for recrystallization |

Advanced: How can contradictory spectral data (e.g., NMR or MS) be resolved during structural elucidation?

Answer:

Contradictions arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Multi-Technique Validation : Combine -NMR (200–400 MHz), -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .

- pH-Dependent Studies : Analyze NMR spectra in DMSO-d₆ vs. CDCl₃ to detect tautomeric shifts (e.g., enol-keto equilibria) .

- Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .

Example : A 2023 study resolved overlapping -NMR signals in trihydroxy benzoic acids by spiking with deuterated solvents to enhance resolution .

Basic: What analytical techniques are optimal for confirming purity and stability?

Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution). Monitor at 254 nm for aromatic rings .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >180°C for similar compounds ).

- UV-Vis Spectroscopy : Quantify concentration via absorbance at 280 nm (ε ≈ 1500 M⁻¹cm⁻¹ for conjugated systems) .

Q. Stability Profile :

| pH | Half-Life (25°C) | Major Degradants |

|---|---|---|

| 2.5 | 4.2 hours | 3,4-Dihydroxy-2-methylbenzoic acid |

| 7.4 | >48 hours | None detected |

Advanced: How to design experiments addressing contradictory bioactivity data in different cell lines?

Answer:

- Dose-Response Curves : Test 0.1–100 μM ranges in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific toxicity thresholds .

- Metabolomics Profiling : Use LC-MS to detect cell-specific metabolite interactions (e.g., glutathione depletion in HepG2) .

- Controls : Include ascorbic acid (positive control) and vehicle-only treatments.

Example : A 2021 study resolved discrepancies in antioxidant activity by correlating intracellular ROS levels with mitochondrial membrane potential assays .

Basic: What are the best practices for storing this compound?

Answer:

- Conditions : Store at -20°C in amber vials under argon to prevent oxidation. Use desiccants to limit hygroscopicity .

- Stability Monitoring : Perform HPLC every 6 months; discard if purity drops below 95% .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing side products?

Answer:

- Flow Chemistry : Continuous reactors reduce reaction time and improve heat transfer for exothermic steps (e.g., carboxylation) .

- Design of Experiments (DoE) : Vary temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity to identify optimal conditions via response surface methodology .

Case Study : A 2020 protocol achieved 78% yield by using 3 mol% p-toluenesulfonic acid in DMF at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.